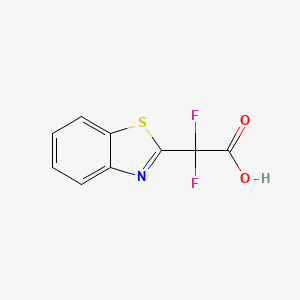

2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid is a compound that contains a benzothiazole moiety. Benzothiazole is a privileged bicyclic ring system with multiple applications in synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways. A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another method involves the condensation of 2-aminothiophenol with aldehydes in DMF . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Molecular Structure Analysis

The benzothiazole moiety is a bicyclic ring system. The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis

Benzothiazole derivatives have diverse chemical reactivity. They have been studied extensively and found to have a broad spectrum of biological activity . The investigation of this scaffold as anti-tumor agents arose in 1996 .Scientific Research Applications

Synthesis and Chemical Properties

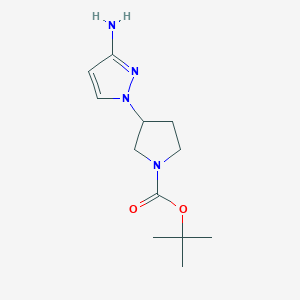

- One-Pot Synthesis Applications : The compound has been used in the one-pot synthesis of benzothiazole derivatives, which are crucial in developing gem-difluoromethylene linked molecules for drug synthesis (Ge et al., 2007).

Biological and Medical Applications

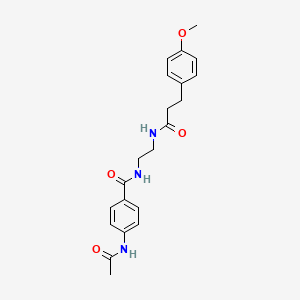

- Antimicrobial Activity : Benzothiazole-substituted β-lactam hybrids, synthesized using related compounds, have shown moderate activities against various bacterial strains and potential for medicinal applications (Alborz et al., 2018).

- Bioimaging Applications : Benzothiazole-based fluorescent probes, including derivatives of this compound, have been developed for distinguishing and bioimaging of Hg2+ and Cu2+ in living cells, demonstrating significant potential in biological sciences (Gu et al., 2017).

- Plant Growth Regulation : Research has explored the structure and plant growth-regulating activity of related benzothiazolylacetic acids, highlighting their potential in agricultural sciences (Brookes & LEAFE, 1963).

Material Science and Sensing Applications

- Fluorescence-Based Sensing : Benzothiazole-based AIEgens (aggregation-induced emission luminogens) have been used for highly sensitive physiological pH sensing, indicating applications in biosamples and neutral water samples (Li et al., 2018).

Other Applications

- Corrosion Inhibition : Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effects against steel, demonstrating enhanced stability and efficiency (Hu et al., 2016).

Mechanism of Action

Target of Action

The primary target of 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and gene transcription.

Mode of Action

This interaction can result in alterations in the biochemical pathways within the cell .

Biochemical Pathways

Given the target of this compound, it is likely that it influences pathways related to cell growth and division, signal transduction, and gene transcription .

Result of Action

Given its target, it is likely that the compound influences cellular processes such as cell growth and division, signal transduction, and gene transcription .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s photophysical properties suggest that light exposure could potentially affect its stability and efficacy

Future Directions

properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2S/c10-9(11,8(13)14)7-12-5-3-1-2-4-6(5)15-7/h1-4H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJHHJIQYJOCRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15208-44-3 |

Source

|

| Record name | 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2914123.png)

![1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2914132.png)

![Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2914134.png)

![Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2914136.png)